3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE
Overview
Description
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a methyl group, a methanesulfonamido group, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 3-methylbenzoic acid with appropriate amines under acidic or basic conditions.
Introduction of the Methanesulfonamido Group: This step involves the reaction of the benzamide intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate with 4-(4-methylpiperazin-1-yl)benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The sulfonamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-[methyl(methylsulfonyl)amino]-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-17-15-19(7-10-21(17)25(3)30(4,28)29)22(27)23-16-18-5-8-20(9-6-18)26-13-11-24(2)12-14-26/h5-10,15H,11-14,16H2,1-4H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADPMLAOBKAFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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